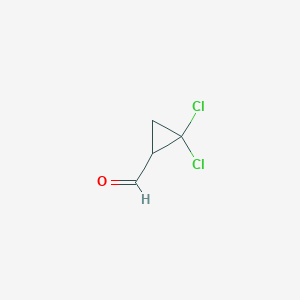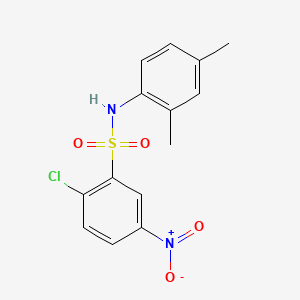
3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methyl-2-nitrophenoxy)propan-1-amine hydrochloride, also known as 3-MNP, is a synthetic compound used in a variety of scientific research applications. It is an aromatic amine, derived from the nitroalkylation of aniline with an alkyl halide. The hydrochloride form of the compound is a white, crystalline solid with a melting point of around 100°C. 3-MNP has been used in a range of studies, including biochemical and physiological experiments, as well as in laboratory experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-MNP.
Scientific Research Applications
3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride has been used in a range of scientific research applications, including biochemical and physiological experiments, as well as laboratory experiments. It has been used to study the effects of nitric oxide on cell membranes, as well as to investigate the effects of nitric oxide on enzyme activity. This compound has also been used to study the effects of nitric oxide on the regulation of gene expression. In addition, it has been used to study the effects of nitric oxide on the regulation of cell signaling pathways.
Mechanism of Action
The mechanism of action of 3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride is not fully understood. However, it is thought to act as a nitric oxide donor, releasing nitric oxide into the surrounding environment. This nitric oxide is then able to interact with various cellular components, such as enzymes and cell membranes, to produce various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the production of nitric oxide in cells, which can lead to increased levels of nitric oxide in the surrounding environment. This increased nitric oxide can then interact with various cellular components, such as enzymes and cell membranes, to produce a range of effects. These effects include the regulation of gene expression, the regulation of cell signaling pathways, and the modulation of enzyme activity.
Advantages and Limitations for Lab Experiments
The use of 3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively stable compared to other nitric oxide donors. It is also relatively non-toxic and has a low potential for causing side effects. However, it is important to note that this compound is a relatively weak nitric oxide donor, and therefore may not be suitable for experiments that require a high concentration of nitric oxide.
Future Directions
There are a number of potential future directions for the use of 3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride in scientific research. One potential direction is the use of this compound in the study of nitric oxide-mediated signaling pathways in the brain. This could lead to a better understanding of the role of nitric oxide in neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. In addition, this compound could be used to study the effects of nitric oxide on the immune system, which could lead to a better understanding of the role of nitric oxide in autoimmune diseases. Finally, this compound could be used to study the effects of nitric oxide on cancer cells, which could lead to a better understanding of the role of nitric oxide in the development and progression of cancer.
Synthesis Methods
3-(3-methyl-2-nitrophenoxy)propan-1-amine hydrochloride is synthesized by the nitroalkylation of aniline with an alkyl halide. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as a palladium or nickel-based compound. The reaction is highly exothermic and the product is a white crystalline solid. The yield of the reaction is typically around 80%.
properties
IUPAC Name |
3-(3-methyl-2-nitrophenoxy)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.ClH/c1-8-4-2-5-9(10(8)12(13)14)15-7-3-6-11;/h2,4-5H,3,6-7,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZSQOJITDMELD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCN)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B6599408.png)
![13-sulfanyl-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.0^{2,11}.0^{3,8}.0^{18,23}]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-one](/img/structure/B6599417.png)








![({bis[2-(tetradecanoyloxy)ethyl]carbamoyl}methyl)trimethylazanium chloride](/img/structure/B6599469.png)
![[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B6599483.png)
